Santonin

Catalog No.
S542414
CAS No.
481-06-1
M.F
C15H18O3
M. Wt
246.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Santonin

CAS Number

481-06-1

Product Name

Santonin

IUPAC Name

(3S,3aS,5aS,9bS)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

InChI

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13-,15-/m0/s1

InChI Key

XJHDMGJURBVLLE-BOCCBSBMSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Santonin; alpha-Santonin; NSC 4900; NSC-4900; NSC4900;

Canonical SMILES

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3(C=CC(=O)C(=C3[C@H]2OC1=O)C)C

The exact mass of the compound Santonin is 246.1256 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4900. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Polycyclic Sesquiterpenes - Sesquiterpenes, Eudesmane. It belongs to the ontological category of santonin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]. However, this does not mean our product can be used or applied in the same or a similar way.

Santonin (CAS 481-06-1) is a naturally occurring sesquiterpene lactone featuring a highly functionalized eudesmanolide framework with a cross-conjugated cyclohexadienone system [1]. While historically utilized as an anthelmintic agent derived from Artemisia cina, its modern procurement value lies predominantly in its role as a premier chiral pool starting material and an analytical reference standard [2]. The compound's rigid trans-decalin core, complete with three contiguous stereocenters and a trans-6R,12-α-methylene-γ-lactone moiety, makes it a highly prized precursor for the enantioselective total synthesis of complex terpenoids[1]. Furthermore, its well-documented photochemical reactivity and distinct chromatographic profile ensure its continued demand in both organic methodology research and botanical quality control workflows [2].

Generic substitution of Santonin with crude Artemisia extracts or simpler chiral monoterpenes (such as carvone or limonene) fails due to severe limitations in structural complexity and purity requirements[1]. In synthetic applications, attempting to build Santonin's trans-decalin core and precise stereocenters de novo from basic chiral pool materials adds numerous complex, low-yield ring-annulation steps to a synthetic route[2]. Conversely, utilizing crude botanical extracts is entirely unviable for photochemical or synthetic workflows, as complex mixtures quench the critical triplet excited states required for dienone-lumiketone rearrangements and introduce intractable separation challenges[1]. For analytical and agrochemical benchmarking, only high-purity (>98%) Santonin provides the precise chromatographic retention times and reproducible dose-response baselines necessary for validated quantitative assays [3].

High-Yield Photochemical Rearrangement to Lumisantonin

Santonin features a cross-conjugated cyclohexadienone system that undergoes a highly specific photochemical cascade upon UV irradiation. When irradiated in aprotic solvents (e.g., ethyl acetate), santonin and its halogenated derivatives undergo an efficient dienone-lumiketone rearrangement to yield lumisantonin with a high quantum yield of 0.6–0.7 [1]. This contrasts sharply with irradiation in protic/aqueous media or prolonged exposure, which drives the reaction further to photosantonic acid, or solid-state irradiation which yields a cage dimer [2]. The ability to precisely control the photoproduct via solvent selection makes high-purity santonin an exceptional model precursor for complex photochemical syntheses.

Evidence DimensionPhotochemical quantum yield and product selectivity
Target Compound DataYields lumisantonin with a quantum yield of 0.6–0.7 in aprotic solvents (e.g., EtOAc).
Comparator Or BaselineAqueous/protic conditions or solid-state irradiation.
Quantified DifferenceAprotic solution irradiation selectively arrests the cascade at lumisantonin, whereas solid-state or protic conditions completely alter the dominant photoproduct to cage dimers or photosantonic acid, respectively.
ConditionsUV irradiation (2537 Å) in controlled solvent environments.

Procurement of pure santonin allows synthetic chemists to leverage its predictable, solvent-dependent photochemical behavior to selectively isolate high-value intermediate photoproducts without complex side-reactions.

Accelerated Total Synthesis via Pre-Assembled Chiral Core

As a chiral starting material, (-)-α-Santonin provides a pre-assembled trans-decalin framework with three contiguous stereocenters, drastically reducing the step count for complex terpenoid synthesis [1]. For instance, the selective hydrogenation of santonin using Wilkinson's catalyst yields 1,2-dihydro-6α-santonin in an exceptional 92% yield in a single step [2]. If a chemist were to attempt the de novo synthesis of this intermediate from simpler chiral pool monoterpenes like carvone, it would require multiple complex ring-annulation and stereocenter-inversion steps, significantly reducing overall process yield [1]. This structural head-start makes santonin an invaluable procurement choice for synthesizing eudesmane, eremophilane, and guaiane frameworks.

Evidence DimensionSynthetic yield and step-economy to trans-decalin intermediates
Target Compound Data92% yield of 1,2-dihydro-6α-santonin via single-step selective hydrogenation.
Comparator Or BaselineDe novo synthesis from simple monoterpenes (e.g., carvone).
Quantified DifferenceSantonin provides immediate access to the functionalized trans-decalin core in 1 step (>90% yield), bypassing the 10+ steps required to construct the same framework from acyclic or monocyclic precursors.
ConditionsHydrogenation over Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I)chloride) in benzene-ethanol.

Procuring santonin as a chiral synthon drastically shortens synthetic routes and improves overall yields for pharmaceutical and academic laboratories synthesizing complex sesquiterpene lactones.

Chromatographic Reliability for Botanical Extraction Standardization

In the optimization of industrial botanical extraction, high-purity santonin is strictly required as an analytical reference standard to quantify yield and ensure reproducibility. Under standard HPLC-UV conditions (C18 column), pure santonin provides a distinct and highly reproducible peak at approximately 5.7 minutes, allowing for a precise linear calibration curve between 4.88 and 1250 μg/mL[1]. This standardized baseline enables the direct quantitative comparison of extraction methods, proving, for example, that supercritical CO2 extraction of Artemisia cina yields 250.40 μg/mL of santonin, significantly outperforming traditional chloroform extraction (83.33 μg/mL) [1]. Crude extracts cannot self-standardize, making the pure compound indispensable for process validation.

Evidence DimensionQuantification of extraction efficiency
Target Compound DataEnables precise quantification showing 250.40 μg/mL yield via supercritical CO2.
Comparator Or BaselineTraditional chloroform extraction (83.33 μg/mL).
Quantified DifferenceThe pure standard definitively quantifies a 3-fold improvement in extraction efficiency when switching from chloroform to supercritical CO2.
ConditionsHPLC-UV analysis using a C18 column with a calibration range of 4.88–1250 μg/mL.

Industrial extraction facilities must procure high-purity santonin to accurately calibrate HPLC equipment, validate process improvements, and ensure regulatory compliance of botanical products.

Standardized Benchmark for Agrochemical Efficacy Screening

Santonin is routinely utilized as a standardized positive control in agrochemical screening to evaluate the efficacy of novel botanical pesticides. In antifeedant assays against agricultural pests such as Spodoptera litura, commercially available santonin establishes a highly reproducible baseline efficacy with an EC50 of 7.39 ± 1.23 μg/cm2[1]. This allows researchers to quantitatively benchmark the performance of novel isolated sesquiterpenes, such as β-selinene (EC50 = 10.46 ± 0.27 μg/cm2) or feropodin (EC50 = 12.23 ± 2.60 μg/cm2), against a known standard [1]. Without a reliable, pure reference compound like santonin, the relative potency of new nematicidal or antifeedant candidates cannot be accurately standardized across different studies.

Evidence DimensionAntifeedant efficacy (EC50)
Target Compound DataEC50 of 7.39 ± 1.23 μg/cm2 against S. litura.
Comparator Or BaselineNovel sesquiterpenes (e.g., β-selinene at 10.46 μg/cm2).
Quantified DifferenceSantonin provides a ~30% stronger and highly reproducible baseline antifeedant activity compared to novel isolates like β-selinene, serving as a reliable benchmark.
ConditionsIn vitro antifeedant assay against third instar larvae of Spodoptera litura.

Agrochemical R&D laboratories procure santonin to serve as an indispensable positive control, ensuring that efficacy data for novel biopesticides is accurate, standardized, and publishable.

Chiral Synthon for Complex Sesquiterpenoid Total Synthesis

Due to its rigid trans-decalin framework and three contiguous stereocenters, (-)-α-Santonin is the premier chiral pool starting material for synthesizing eudesmane, eremophilane, and guaiane natural products. Procurement of this compound allows synthetic chemists to bypass complex ring-annulation steps, directly accessing advanced intermediates like 1,2-dihydro-6α-santonin in high yields [1].

Model Precursor for Photochemical Methodology Development

Santonin's cross-conjugated cyclohexadienone system makes it an essential model compound for studying organic photochemistry. Researchers procure high-purity santonin to investigate solvent-dependent dienone-lumiketone rearrangements, selectively producing lumisantonin or photosantonic acid under controlled UV irradiation without the interference of impurities found in crude extracts[2].

Primary Reference Standard for Botanical Quality Control

In the pharmaceutical and nutraceutical industries, santonin is strictly required as an HPLC-UV reference standard. It enables the precise quantification of extraction efficiencies—such as comparing supercritical CO2 versus solvent extraction—and ensures the rigorous standardization of Artemisia botanical extracts prior to commercial use [3].

Validated Positive Control in Biopesticide Screening

Agrochemical laboratories utilize santonin as a highly reproducible baseline in in vitro antifeedant and nematicidal assays. By establishing a reliable EC50 benchmark (e.g., against Spodoptera litura), it allows researchers to accurately evaluate and quantify the relative potency of novel botanical pesticide candidates and essential oil isolates[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

246.125594432 Da

Monoisotopic Mass

246.125594432 Da

Heavy Atom Count

18

Appearance

Solid powder

Melting Point

175.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1VL8J38ERO

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (99.48%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (99.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (99.48%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antinematodal Agents

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

481-06-1

Wikipedia

Santonin

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

General Manufacturing Information

Naphtho[1,2-b]furan-2,8(3H,4H)-dione, 3a,5,5a,9b-tetrahydro-3,5a,9-trimethyl-, (3S,3aS,5aS,9bS)-: INACTIVE

Dates

Last modified: 08-15-2023
1: Díaz K, Espinoza L, Madrid A, Pizarro L, Chamy R. Isolation and Identification of Compounds from Bioactive Extracts of Taraxacum officinale Weber ex F. H. Wigg. (Dandelion) as a Potential Source of Antibacterial Agents. Evid Based Complement Alternat Med. 2018 Jan 1;2018:2706417. doi: 10.1155/2018/2706417. eCollection 2018. PubMed PMID: 29507587; PubMed Central PMCID: PMC5817818.
2: Coricello A, El-Magboub A, Luna M, Ferrario A, Haworth IS, Gomer CJ, Aiello F, Adams JD. Rational drug design and synthesis of new α-Santonin derivatives as potential COX-2 inhibitors. Bioorg Med Chem Lett. 2018 Apr 1;28(6):993-996. doi: 10.1016/j.bmcl.2018.02.036. Epub 2018 Feb 22. PubMed PMID: 29501395.
3: Chen H, Yang X, Yu Z, Cheng Z, Yuan H, Zhao Z, Wu G, Xie N, Yuan X, Sun Q, Zhang W. Synthesis and biological evaluation of α-santonin derivatives as anti-hepatoma agents. Eur J Med Chem. 2018 Apr 10;149:90-97. doi: 10.1016/j.ejmech.2018.02.073. Epub 2018 Feb 23. PubMed PMID: 29499490.
4: Khan S, Tubino M, Vila MMDC, Bastos FA. First Time Determination of Important Catalyst Sodium Methoxide Used in Biodiesel by Colorimetric Method. Anal Chem. 2018 Mar 6;90(5):3550-3555. doi: 10.1021/acs.analchem.7b05445. Epub 2018 Feb 23. PubMed PMID: 29433318.
5: Hallwass F, Teles RR, Hellemann E, Griesinger C, Gil RR, Navarro-Vázquez A. Measurement of residual chemical shift anisotropies in compressed polymethylmethacrylate gels. Automatic compensation of gel isotropic shift contribution. Magn Reson Chem. 2018 May;56(5):321-328. doi: 10.1002/mrc.4711. Epub 2018 Feb 8. PubMed PMID: 29327368.
6: Zhang Z, Ratnikov M, Spraggon G, Alper PB. Photoinduced Rearrangement of Dienones and Santonin Rerouted by Amines. Angew Chem Int Ed Engl. 2018 Jan 22;57(4):904-908. doi: 10.1002/anie.201710463. Epub 2017 Dec 20. PubMed PMID: 29266649.
7: Sahu N, Meena S, Shukla V, Chaturvedi P, Kumar B, Datta D, Arya KR. Extraction, fractionation and re-fractionation of Artemisia nilagirica for anticancer activity and HPLC-ESI-QTOF-MS/MS determination. J Ethnopharmacol. 2018 Mar 1;213:72-80. doi: 10.1016/j.jep.2017.10.029. PubMed PMID: 29109061.
8: Quach HT, Kondo T, Watanabe M, Tamura R, Yajima Y, Sayama S, Ando M, Kataoka T. Eudesmane-Type Sesquiterpene Lactones Inhibit Nuclear Translocation of the Nuclear Factor κB Subunit RelB in Response to a Lymphotoxin β Stimulation. Biol Pharm Bull. 2017;40(10):1669-1677. doi: 10.1248/bpb.b17-00170. PubMed PMID: 28966239.
9: Cala A, Molinillo JMG, Fernández-Aparicio M, Ayuso J, Álvarez JA, Rubiales D, Macías FA. Complexation of sesquiterpene lactones with cyclodextrins: synthesis and effects on their activities on parasitic weeds. Org Biomol Chem. 2017 Aug 9;15(31):6500-6510. doi: 10.1039/c7ob01394a. PubMed PMID: 28745382.
10: Chen H, Wu G, Gao S, Guo R, Zhao Z, Yuan H, Liu S, Wu J, Lu X, Yuan X, Yu Z, Zu X, Xie N, Yang N, Hu Z, Sun Q, Zhang W. Discovery of Potent Small-Molecule Inhibitors of Ubiquitin-Conjugating Enzyme UbcH5c from α-Santonin Derivatives. J Med Chem. 2017 Aug 24;60(16):6828-6852. doi: 10.1021/acs.jmedchem.6b01829. Epub 2017 Aug 2. PubMed PMID: 28696694.
11: PLOS ONE Staff. Correction: Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation. PLoS One. 2017 Mar 28;12(3):e0175088. doi: 10.1371/journal.pone.0175088. eCollection 2017. PubMed PMID: 28350868; PubMed Central PMCID: PMC5370136.
12: Sakipova Z, Wong NS, Bekezhanova T, Sadykova, Shukirbekova A, Boylan F. Quantification of santonin in eight species of Artemisia from Kazakhstan by means of HPLC-UV: Method development and validation. PLoS One. 2017 Mar 16;12(3):e0173714. doi: 10.1371/journal.pone.0173714. eCollection 2017. Erratum in: PLoS One. 2017 Mar 28;12 (3):e0175088. PubMed PMID: 28301522; PubMed Central PMCID: PMC5354383.
13: Chinthakindi PK, Singh J, Gupta S, Nargotra A, Mahajan P, Kaul A, Ahmed Z, Koul S, Sangwan PL. Synthesis of α-santonin derivatives for diminutive effect on T and B-cell proliferation and their structure activity relationships. Eur J Med Chem. 2017 Feb 15;127:1047-1058. doi: 10.1016/j.ejmech.2016.11.018. Epub 2016 Nov 9. PubMed PMID: 27847171.
14: Liu YJ, Liu YH, Zhang ZZ, Yan SY, Chen K, Shi BF. Divergent and Stereoselective Synthesis of β-Silyl-α-Amino Acids through Palladium-Catalyzed Intermolecular Silylation of Unactivated Primary and Secondary C-H Bonds. Angew Chem Int Ed Engl. 2016 Oct 24;55(44):13859-13862. doi: 10.1002/anie.201607766. Epub 2016 Sep 28. PubMed PMID: 27678130.
15: Dangroo NA, Singh J, Dar AA, Gupta N, Chinthakindi PK, Kaul A, Khuroo MA, Sangwan PL. Synthesis of α-santonin derived acetyl santonous acid triazole derivatives and their bioevaluation for T and B-cell proliferation. Eur J Med Chem. 2016 Sep 14;120:160-9. doi: 10.1016/j.ejmech.2016.05.018. Epub 2016 May 10. PubMed PMID: 27191613.
16: Masnyk M, Butkiewicz A, Górecki M, Luboradzki R, Bannwarth C, Grimme S, Frelek J. Synthesis and Comprehensive Structural and Chiroptical Characterization of Enones Derived from (-)-α-Santonin by Experiment and Theory. J Org Chem. 2016 Jun 3;81(11):4588-600. doi: 10.1021/acs.joc.6b00416. Epub 2016 May 12. PubMed PMID: 27115057.
17: Hoshino M, Khutia A, Xing H, Inokuma Y, Fujita M. The crystalline sponge method updated. IUCrJ. 2016 Feb 12;3(Pt 2):139-51. doi: 10.1107/S2052252515024379. eCollection 2016 Mar 1. PubMed PMID: 27006777; PubMed Central PMCID: PMC4775162.
18: Ramamurthy V. Photochemistry within a water-soluble organic capsule. Acc Chem Res. 2015 Nov 17;48(11):2904-17. doi: 10.1021/acs.accounts.5b00360. Epub 2015 Oct 21. PubMed PMID: 26488308.
19: Yan X, Ren F, Liu W, Dong D, Zhang J, Zhang D, Bai J, Lyu Y. [Gastrostomy in dogs with magnetic compression technique combined with endoscopy]. Zhonghua Wei Chang Wai Ke Za Zhi. 2015 Aug;18(8):832-4. Chinese. PubMed PMID: 26303697.
20: Khazir J, Riley DL, Chashoo G, Mir BA, Liles D, Islam MA, Singh SK, Vishwakarma RA, Pilcher LA. Design, synthesis and anticancer activity of Michael-type thiol adducts of α-santonin analogue with exocyclic methylene. Eur J Med Chem. 2015 Aug 28;101:769-79. doi: 10.1016/j.ejmech.2015.07.022. Epub 2015 Jul 17. PubMed PMID: 26222449.

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